molecular formula C14H15N3O3 B4234909 3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile

3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile

Cat. No.: B4234909
M. Wt: 273.29 g/mol
InChI Key: QXUIXTJOLVEPNM-UHFFFAOYSA-N
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Description

3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may also modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile
  • 3-[5-hydroxy-5-(2-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile

Uniqueness

The unique structural features of 3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile, such as the position of the methoxy group on the phenyl ring, contribute to its distinct reactivity and biological activity. This compound’s specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10-9-14(19,17(16-10)13(18)6-7-15)11-4-3-5-12(8-11)20-2/h3-5,8,19H,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUIXTJOLVEPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CC(=CC=C2)OC)O)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile
Reactant of Route 2
3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile
Reactant of Route 3
3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile
Reactant of Route 4
3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile
Reactant of Route 5
3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile
Reactant of Route 6
3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile

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